1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 g/mol . It is a derivative of benzene, characterized by the presence of butoxy, chloro, ethoxy, and nitro functional groups attached to the benzene ring.
Preparation Methods
The synthesis of 1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzene derivative followed by substitution reactions to introduce the butoxy, chloro, and ethoxy groups. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy, chloro, and ethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect cellular processes and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:
1-Butoxy-4-chloro-2-ethoxy-5-nitrobenzene: Differing in the position of the chloro group.
1-Butoxy-3-chloro-2-ethoxy-4-nitrobenzene: Differing in the position of the nitro group.
1-Butoxy-3-chloro-2-methoxy-5-nitrobenzene: Differing in the presence of a methoxy group instead of an ethoxy group.
Properties
IUPAC Name |
1-butoxy-3-chloro-2-ethoxy-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-3-5-6-18-11-8-9(14(15)16)7-10(13)12(11)17-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYGOCCPZECKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.